Cas no 1803570-71-9 (Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-)

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-, is a nitrile-functionalized cyclobutane derivative with an allyl substituent. This compound is of interest in organic synthesis due to its reactive nitrile group and the versatility of the allyl moiety, which can participate in further functionalization, such as cross-coupling or cycloaddition reactions. The strained cyclobutane ring may also impart unique reactivity in ring-opening or rearrangement processes. Its structural features make it a potential intermediate for pharmaceuticals, agrochemicals, or specialty materials. The compound’s well-defined molecular architecture allows for precise modifications, offering utility in exploratory and process chemistry applications. Proper handling is advised due to the reactivity of both the nitrile and allyl groups.
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- structure
1803570-71-9 structure
商品名:Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-
CAS番号:1803570-71-9
MF:C8H11N
メガワット:121.179641962051
CID:5162280
PubChem ID:86775238

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

    • Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-
    • インチ: 1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2
    • InChIKey: CWDZXHUMURCYBT-UHFFFAOYSA-N
    • ほほえんだ: C1(CC=C)(C#N)CCC1

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-174116-0.5g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
0.5g
$768.0 2023-09-20
Enamine
EN300-174116-10.0g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9
10.0g
$4236.0 2023-02-16
Enamine
EN300-174116-1g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
1g
$986.0 2023-09-20
1PlusChem
1P01BDA6-500mg
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
500mg
$1012.00 2024-06-18
1PlusChem
1P01BDA6-100mg
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
100mg
$485.00 2024-06-18
1PlusChem
1P01BDA6-250mg
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
250mg
$664.00 2024-06-18
1PlusChem
1P01BDA6-1g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
1g
$1281.00 2024-06-18
Enamine
EN300-174116-5.0g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9
5.0g
$2858.0 2023-02-16
Enamine
EN300-174116-0.1g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
0.1g
$342.0 2023-09-20
Enamine
EN300-174116-5g
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile
1803570-71-9 93%
5g
$2858.0 2023-09-20

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 関連文献

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-に関する追加情報

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-: A Comprehensive Overview

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-, also known by its CAS number 1803570-71-9, is a fascinating compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclobutane ring with a cyano group and a propenyl substituent. The combination of these functional groups makes it a versatile molecule with potential applications in various industries. In this article, we will delve into the properties, synthesis, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.

The cyclobutane ring in Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- is a key structural feature that contributes to its reactivity and stability. Cyclobutane is known for its strained ring structure, which makes it more reactive compared to larger cyclic compounds like cyclopentane or cyclohexane. This strain can be harnessed in various chemical reactions to produce desired products. The cyano group attached to the cyclobutane ring adds electron-withdrawing properties, further influencing the compound's reactivity and making it suitable for specific chemical transformations.

The propenyl group (CH₂=CHCH₂-) attached to the cyclobutane ring introduces additional functionality. Propenyl groups are commonly used in polymer chemistry due to their ability to participate in polymerization reactions. In the case of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-, this group may play a crucial role in determining the compound's behavior in polymerization processes or as a monomer in advanced materials.

Recent studies have explored the potential of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- as a building block for synthesizing advanced materials. Researchers have demonstrated that this compound can be used as a precursor for generating high-performance polymers with tailored properties. For instance, its ability to undergo controlled polymerization under specific conditions has been exploited to create polymers with enhanced mechanical strength and thermal stability.

In addition to its role in polymer chemistry, Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- has shown promise in medicinal chemistry. The compound's unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development. Recent research has focused on its ability to modulate enzyme activity or serve as a scaffold for designing bioactive molecules.

The synthesis of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- involves several steps that highlight the versatility of modern organic synthesis techniques. One common approach involves the reaction of cyclobutane derivatives with propenyl halides under appropriate conditions. This method leverages the reactivity of both components to form the desired product efficiently.

Another area where Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- has shown potential is in catalysis. Its ability to act as a ligand or catalyst support has been explored in various chemical reactions. Recent findings suggest that this compound can enhance the efficiency of certain catalytic processes, making it an attractive option for industrial applications.

In terms of physical properties, Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- exhibits interesting characteristics that make it suitable for specific applications. Its melting point and boiling point are within ranges that allow for easy handling under standard laboratory conditions. Additionally, its solubility properties make it compatible with a wide range of solvents, further expanding its utility.

As we look to the future, the continued exploration of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-'s properties and applications is expected to yield even more exciting discoveries. Its role as a versatile building block in organic synthesis positions it as an important compound in both academic research and industrial development.

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